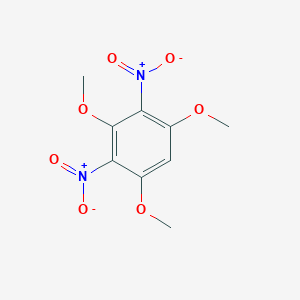

1,3,5-Trimethoxy-2,4-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Trimethoxy-2,4-dinitrobenzene is an aromatic compound characterized by the presence of three methoxy groups and two nitro groups attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Trimethoxy-2,4-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3,5-trimethoxybenzene. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反応の分析

Types of Reactions

1,3,5-Trimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

Nitration: Further nitration can introduce additional nitro groups.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Nitration: Higher nitro-substituted derivatives.

Reduction: 1,3,5-Trimethoxy-2,4-diaminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Analytical Chemistry

Derivatizing Agent

TMDNB has been investigated as a derivatizing agent for the quantification of halogens in aqueous systems. Specifically, it can selectively react with free chlorine (HOCl) and free bromine (HOBr), allowing for their quantification through chromatographic techniques.

Case Study: Quantifying Halogens

A study demonstrated that TMDNB reacts rapidly with HOCl and HOBr at near-neutral pH to form stable halogenated products. These products can be quantified using gas chromatography-mass spectrometry (GC-MS), achieving method quantitation limits (MQLs) of 15 nmol L⁻¹ for HOCl and 30 nmol L⁻¹ for HOBr. This method outperforms traditional methods such as N,N-diethyl-p-phenylenediamine (DPD), providing greater selectivity and lower detection limits .

| Compound | MQL (nmol L⁻¹) | Detection Method |

|---|---|---|

| HOCl | 15 | GC-MS |

| HOBr | 30 | GC-MS |

Materials Science

Synthesis of Functionalized Materials

TMDNB serves as a precursor in the synthesis of functionalized polymers and materials. Its nitro groups can be reduced to amines, facilitating the formation of various polymeric structures with enhanced properties.

Case Study: Polymer Development

Research indicates that TMDNB can be utilized in the synthesis of polyfunctional materials that exhibit improved thermal stability and mechanical properties. These materials have potential applications in coatings and adhesives .

Pharmaceutical Applications

Drug Development

The compound's unique functional groups make it a candidate for drug development, particularly in synthesizing new pharmaceutical agents. The ability to modify the nitro and methoxy groups allows for the design of molecules with specific biological activities.

Case Study: Antimicrobial Activity

In one study, derivatives of TMDNB exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship (SAR) analysis highlighted that modifications to the methoxy groups could enhance efficacy while reducing toxicity .

作用機序

The mechanism of action of 1,3,5-trimethoxy-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .

類似化合物との比較

Similar Compounds

1,3,5-Trimethoxybenzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.

1,3,5-Trinitrobenzene: Contains three nitro groups, making it more reactive and potentially more hazardous.

1,2,4,5-Tetramethoxybenzene: Contains four methoxy groups, leading to different electronic properties

Uniqueness

The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups creates a compound with a unique balance of electronic properties, making it valuable in various research and industrial applications .

生物活性

1,3,5-Trimethoxy-2,4-dinitrobenzene (TMDNB) is a compound of significant interest due to its biological activity and potential toxicological effects. This article explores the biological activity of TMDNB, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Methemoglobin Formation

One of the primary biological activities associated with TMDNB is its ability to induce methemoglobinemia. Methemoglobin is a form of hemoglobin that cannot bind oxygen effectively, leading to reduced oxygen delivery to tissues. Studies indicate that exposure to TMDNB can result in elevated levels of methemoglobin in both humans and animals. The peak levels of methemoglobin are reported to occur approximately 4 hours post-exposure .

Toxicological Effects

The toxicological profile of TMDNB reveals several adverse health effects:

- Hematological Effects : Exposure can lead to hemolytic anemia characterized by elevated urobilinogen levels in urine, indicating increased red blood cell breakdown .

- Neurological Effects : Symptoms such as headache, dizziness, and nausea have been reported following exposure. In severe cases, high doses may lead to comatose states due to respiratory depression .

- Reproductive Effects : Animal studies have shown that TMDNB exposure can adversely affect male reproductive health, including decreased sperm production .

Occupational Exposure

A notable case involved workers exposed to TMDNB in industrial settings. Symptoms reported included cyanosis (bluish skin), headaches, and dizziness. Long-term follow-ups indicated that while acute symptoms resolved after cessation of exposure, there were concerns about potential chronic effects such as anemia and reproductive issues .

Animal Studies

In controlled studies with rats, varying doses of TMDNB were administered to assess toxicity. Results indicated that doses as low as 6 mg/kg/day could increase mortality rates over prolonged exposure periods. Additionally, splenic hemosiderosis was observed in rats treated with higher doses (0.75-6 mg/kg), consistent with hemolytic anemia .

Toxicity Data Summary

| Parameter | Observed Effect | Reference |

|---|---|---|

| Methemoglobin Levels | Elevated after 4 hours | |

| Hemolytic Anemia | Increased urobilinogen | |

| Mortality Rate | Increased at 6 mg/kg/day | |

| Neurological Symptoms | Headaches, dizziness |

LD50 Values from Animal Studies

特性

IUPAC Name |

1,3,5-trimethoxy-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O7/c1-16-5-4-6(17-2)8(11(14)15)9(18-3)7(5)10(12)13/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAQWTFPCVVELG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379301 |

Source

|

| Record name | 1,3,5-trimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-15-4 |

Source

|

| Record name | 1,3,5-trimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。